molecular formula C47H70N6O8 B1194538 methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate

methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate

Cat. No. B1194538
M. Wt: 847.111
InChI Key: UKWNWTBRKZUHGX-GKUWNYOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC4976 is a novel positive allosteric modulator (PAM) of CBX7 chromodomain, modulating DNA/RNA binding to CBX7, reducing CBX7/PRC1 CHIP peaks on chromatin and reactivating PRC1 target genes more effectively than UNC3866.

Scientific Research Applications

Synthesis of Novel Amino Acid Derivatives

Research by Breitenmoser et al. (2001) describes the synthesis of novel amino acid derivatives, including a specific focus on methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate. This compound demonstrates the potential of complex amino acid structures for the synthesis of model peptides, highlighting the diverse applications of such molecules in scientific research (Breitenmoser et al., 2001).

Efficiency and Economy in Amino Acid Derivation

Rojas-Lima et al. (2005) have shown the efficiency and cost-effectiveness of certain compounds in deriving enantiopure α,α-dialkylated α-amino acids. Their findings indicate that similar compounds, like the one , could be used as economical sources for amino acid synthesis (Rojas‐Lima et al., 2005).

Role in Stereoselective Synthesis

The work of Ishibuchi et al. (1992) focuses on the stereoselective preparation of certain amino acids from complex synthons, suggesting that similar methods could apply to the compound for the synthesis of key components in pharmaceuticals (Ishibuchi et al., 1992).

Development of Amino Acid Esters

Kirihata et al. (1995) synthesized unusual amino acids, indicating the potential of complex compounds like the one in developing new amino acid esters with unique properties (Kirihata et al., 1995).

Exploration of Steric Effects in Amino Acids

Beausoleil et al. (1996) synthesized enantiopure 5-tert-butylprolines to explore steric effects in amides, suggesting that similar research could be conducted using the compound to understand the steric influences in complex amino acids (Beausoleil et al., 1996).

properties

Product Name

methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate

Molecular Formula

C47H70N6O8

Molecular Weight

847.111

IUPAC Name

Methyl N6-(bicyclo[2.2.1]heptan-2-yl)-N2-(4-(tert-butyl)benzoyl)-L-phenylalanyl-L-alanyl-L-leucyl-N6-methyl-L-lysyl-L-serinate

InChI

InChI=1S/C47H70N6O8/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57)/t30-,32?,34?,36-,37-,38-,39-,40?/m0/s1

InChI Key

UKWNWTBRKZUHGX-GKUWNYOMSA-N

SMILES

OC[C@@H](C(OC)=O)NC([C@H](CCCCN(C1C(C2)CCC2C1)C)NC([C@H](CC(C)C)NC([C@H](C)NC([C@H](CC3=CC=CC=C3)NC(C4=CC=C(C(C)(C)C)C=C4)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UNC4976;  UNC-4976;  UNC 4976

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate
Reactant of Route 4
Reactant of Route 4
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate
Reactant of Route 5
Reactant of Route 5
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate

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